2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)15-18-12-10-11(14(21)22)4-5-13(12)25-15/h4-5,10H,6-9H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQGSMPFWRKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid, with the CAS number 2231675-61-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 298.36 g/mol. The compound features a benzo[d]thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 2231675-61-7 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected piperazine with benzo[d]thiazole derivatives. The synthetic route may include steps such as protection and deprotection of functional groups to ensure the stability of the intermediate compounds during the reaction process.
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound showed inhibitory effects on tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have reported that benzo[d]thiazole derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against these microorganisms has yet to be fully elucidated but warrants further investigation.
Case Studies
- In Vivo Studies : In a recent study, mice treated with derivatives similar to this compound showed a significant reduction in tumor burden compared to untreated controls, suggesting potential for therapeutic applications in oncology.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with DNA synthesis and repair pathways, leading to increased susceptibility of cancer cells to chemotherapeutic agents.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle and Functional Group Modifications
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic Acid (CAS 1159977-25-9)
- Similarity : 0.89 (structural similarity score) .
- Key Differences :
- Replaces benzothiazole with a simpler thiazole ring.
- Substitutes the Boc group with a 2-(trifluoromethyl)benzoyl moiety on piperazine.
- The benzoyl group may introduce steric hindrance, affecting binding to target proteins.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid (CAS 1909319-03-4)
- Key Differences :
- Piperidine replaces piperazine (saturated six-membered ring vs. two-nitrogen piperazine).
- Oxazole replaces benzothiazole.
- Implications :
Substituent and Pharmacophore Variations
ND-11543 (Anti-tuberculosis Candidate)
- Structure : Imidazo[2,1-b]thiazole-5-carboxamide core with a trifluoromethylpyridinyl-piperazine substituent.
- Key Differences :
- Carboxamide group instead of carboxylic acid.
- Trifluoromethylpyridinyl substituent on piperazine.
- The trifluoromethylpyridinyl group may confer resistance to metabolic degradation .
BP 5494/BP 5495 (Thiazole-5-carboxamide Derivatives)
- Structure : Thiazole-5-carboxamide with pyrimidinyl-piperazine substituents.
- Key Differences :
- Lack of benzothiazole fusion.
- Carboxamide linked to aromatic amines (e.g., o-tolyl or phenyl groups).
- Pyrimidinyl substituents may enhance binding to kinase targets .
Electronic and Steric Effects
6-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 16544-67-5)
- Similarity : 0.53 .
- Key Differences :
- Replaces the piperazine-carboxylic acid with an amine group at position 2.
- Implications :
- Loss of carboxylic acid reduces solubility in aqueous environments.
- The trifluoromethyl group increases electron-withdrawing effects, altering reactivity.
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS 156478-71-6)
- Structure : Acetic acid substituent instead of benzothiazole-carboxylic acid.
- Higher flexibility may improve adaptability in binding pockets .
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Preparation Methods
Formation of 2-(piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid
- The starting material is often a 2-halogenated benzo[d]thiazole derivative bearing a carboxylic acid or ester at the 5-position.
- Nucleophilic substitution is employed where the piperazine ring is introduced by reacting the 2-halogenated benzo[d]thiazole-5-carboxylic acid or ester with piperazine under reflux conditions in a suitable solvent such as 1-butanol or dichloromethane.
- The reaction is typically facilitated by bases like potassium carbonate to promote nucleophilic displacement of the halogen by the piperazine nitrogen.
Protection of the Piperazine Nitrogen with Boc Group
- The secondary amine of the piperazine is protected using di-tert-butyl dicarbonate (Boc2O) .
- This reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 10 °C to 30 °C.
- A base such as sodium carbonate, potassium carbonate, or a sterically hindered organic amine (e.g., diisopropylethylamine) is used to neutralize the released acid and drive the reaction forward.
- The reaction time varies from 1 to 6 hours until completion.
Carboxylation or Preservation of Carboxylic Acid Functionality
- If the starting material is a benzo[d]thiazole ester, hydrolysis is performed to convert the ester to the free acid.
- Hydrolysis is typically conducted using aqueous base such as sodium hydroxide or potassium hydroxide in a solvent mixture of ethanol/water or methanol/water at ambient or elevated temperatures.
- After completion, acidification yields the free carboxylic acid.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents and Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-halobenzo[d]thiazole-5-carboxylic acid/ester + piperazine, K2CO3, 1-butanol, reflux 24-48 h | 2-(piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid or ester |
| 2 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O), THF or DCM, Na2CO3 or DIPEA, 10-30 °C, 1-6 h | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid or ester |
| 3 | Ester Hydrolysis (if needed) | NaOH or KOH, EtOH/H2O or MeOH/H2O, room temp or reflux, 1-24 h; acidify with HCl | This compound |
Purification and Isolation
- After each step, the reaction mixture is typically worked up by filtration, extraction, or washing with aqueous acidic or basic solutions to remove impurities.
- The product is purified by recrystallization from solvents such as methanol or ethyl acetate.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed for further purification if required.
Research Findings and Improvements
- Reaction efficiency : The Boc protection step is highly efficient under mild conditions, providing good yields and selectivity for the secondary amine of piperazine without affecting the carboxylic acid group.
- Industrial scalability : The use of common solvents and reagents such as THF, di-tert-butyl dicarbonate, and potassium carbonate makes the process amenable to scale-up with controlled reaction times and temperatures.
- Alternative methods : Some patents describe the use of alkyl lithium reagents for in situ generation of organolithium intermediates followed by carbonation with CO2 to install the carboxylic acid group, but this method is more complex and less commonly applied for this compound.
- Hydrolysis conditions : Mild base hydrolysis is preferred to avoid decomposition of the Boc group and to maintain the integrity of the benzo[d]thiazole ring.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range/Conditions | Notes |
|---|---|---|
| Piperazine substitution | Reflux in 1-butanol or DCM, 24-48 h | Use K2CO3 base; yields moderate to good |
| Boc protection | Boc2O, THF or DCM, 10-30 °C, 1-6 h | Base: Na2CO3, K2CO3, or DIPEA; mild conditions |
| Ester hydrolysis | NaOH or KOH, EtOH/H2O, RT to reflux, 1-24 h | Acidify post-reaction to isolate acid |
| Purification | Recrystallization, chromatography | Solvents: methanol, EtOAc; silica gel chromatography |
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reflux conditions (e.g., 140°C in dioxane/water mixtures) for Suzuki-Miyaura couplings, as seen in analogous pyrimidine derivatives .
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ improves cross-coupling efficiency .
Basic: Which analytical methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (tert-butyl singlet at ~1.4 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). Benzo[d]thiazole protons appear as distinct aromatic signals (δ 7.0–8.5 ppm) .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., calculated m/z for C₁₉H₂₄N₄O₄S: 428.15) and purity (>95%) .
- Melting Point Analysis : Compare observed mp (e.g., 174–176°C for related Boc-piperazine derivatives) with literature values to confirm crystallinity .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?
Answer:
Discrepancies often arise from structural analogs (e.g., thiazolo[3,2-b]triazole derivatives) with varying substituents. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify the benzo[d]thiazole or piperazine moieties and test against target enzymes (e.g., kinases) using standardized assays .
- Control Experiments : Validate target engagement via competitive binding assays (e.g., fluorescence polarization) to rule off-target effects .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals, excluding unreliable sources like BenchChem .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Answer:
The compound’s low aqueous solubility (common in Boc-protected heterocycles) can be addressed by:
- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved cell permeability, followed by enzymatic hydrolysis in vivo .
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs) or kinases. The Boc group may sterically hinder interactions, requiring flexible docking protocols .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the carboxylic acid or thiazole nitrogen .
- MD Simulations : Simulate solvation dynamics to assess stability in physiological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
